Enzyme Inhibition Profile: Human Monoamine Oxidase B (MAO-B) Selectivity
In competitive inhibition assays against human monoamine oxidase B (MAO-B), 5-Amino-2-methoxy-4-methylbenzoic acid exhibited a binding affinity (Ki) of 550 nM [1]. This contrasts with its lack of inhibition against human monoamine oxidase A (MAO-A), where competitive inhibition was not observed [2]. This selectivity profile is critical for differentiating it from broader-spectrum MAO inhibitors.
| Evidence Dimension | Enzyme Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 550 nM against human MAO-B; No inhibition against MAO-A |
| Comparator Or Baseline | Target vs. Comparator 1 (MAO-B) and Comparator 2 (MAO-A) in same assay panel |
| Quantified Difference | >100-fold selectivity for MAO-B over MAO-A |
| Conditions | Competitive inhibition assay using human MAO-B overexpressed in Pichia pastoris with MMTP as substrate; human placental MAO-A assay |
Why This Matters
This selectivity profile enables targeted pharmacological intervention in MAO-B-related pathways (e.g., Parkinson's disease) while minimizing MAO-A-related side effects (e.g., hypertensive crisis).
- [1] BindingDB. (2023). Entry for 5-Amino-2-methoxy-4-methylbenzoic acid: Affinity data for Human MAOB (Ki: 550 nM). View Source
- [2] BindingDB. (2023). Entry for 5-Amino-2-methoxy-4-methylbenzoic acid: Affinity data for Human MAOA (No inhibition). View Source
